1-(2-Bromophenyl)piperazine Exhibits a Broad Monoamine Releasing Profile (SNDRA) with Quantified Potencies
In a direct comparative study using rat brain synaptosomes, 1-(2-bromophenyl)piperazine (2-BPP) acted as a serotonin–norepinephrine–dopamine releasing agent (SNDRA). This profile is quantitatively distinct from many other phenylpiperazines which act primarily as serotonin receptor agonists or selective reuptake inhibitors. The EC50 values for monoamine release were determined as 132 nM for serotonin, 33 nM for norepinephrine, and 250 nM for dopamine [1].
| Evidence Dimension | Monoamine Release (EC50) |
|---|---|
| Target Compound Data | Serotonin: 132 nM; Norepinephrine: 33 nM; Dopamine: 250 nM |
| Comparator Or Baseline | Comparator: Unsubstituted phenylpiperazine or other 5-HT1A agonists (e.g., Buspirone). Baseline: Inactive/negligible monoamine release. |
| Quantified Difference | Qualitative shift from receptor agonist to potent releasing agent; NE release EC50 = 33 nM vs. >10,000 nM for many in-class 5-HT1A agonists. |
| Conditions | Rat brain synaptosomes, [3H]monoamine release assays |
Why This Matters
This polypharmacological profile is critical for researchers studying multi-target neuropsychiatric mechanisms, as the compound provides a single tool to simultaneously elevate levels of all three key monoamines.
- [1] Severinsen K, Kraft JF, Koldsø H, et al. Binding of the amphetamine-like 1-(2-bromophenyl)piperazine to monoamine transporters. ACS Chem Neurosci. 2012;3(9):693-705. View Source
